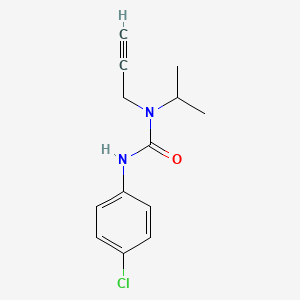
N'-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea is an organic compound characterized by the presence of a chlorophenyl group, an isopropyl group, and a propynyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea typically involves the reaction of 4-chloroaniline with isopropyl isocyanate and propargyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Urea Derivative: 4-chloroaniline reacts with isopropyl isocyanate to form N-(4-chlorophenyl)-N-propan-2-ylurea.
Alkylation: The urea derivative is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate to yield N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(4-chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea oxides, while reduction can produce corresponding amines.
Aplicaciones Científicas De Investigación
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-N-propan-2-ylurea: Lacks the propynyl group, which may affect its reactivity and applications.
N-(4-Chlorophenyl)-N-prop-2-yn-1-ylurea: Lacks the isopropyl group, which may influence its biological activity.
Uniqueness
N’-(4-Chlorophenyl)-N-propan-2-yl-N-prop-2-yn-1-ylurea is unique due to the presence of both isopropyl and propynyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
56432-56-5 |
|---|---|
Fórmula molecular |
C13H15ClN2O |
Peso molecular |
250.72 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-propan-2-yl-1-prop-2-ynylurea |
InChI |
InChI=1S/C13H15ClN2O/c1-4-9-16(10(2)3)13(17)15-12-7-5-11(14)6-8-12/h1,5-8,10H,9H2,2-3H3,(H,15,17) |
Clave InChI |
HBSFYVSEEROWOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC#C)C(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)


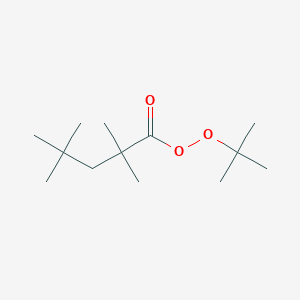
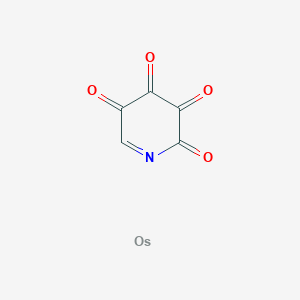

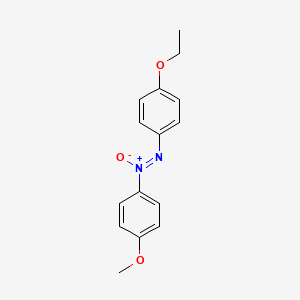
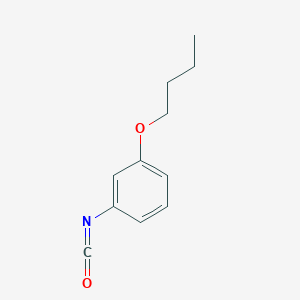
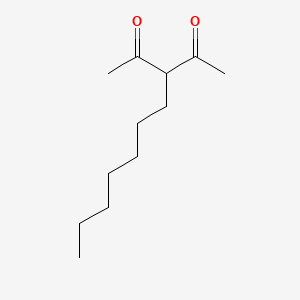
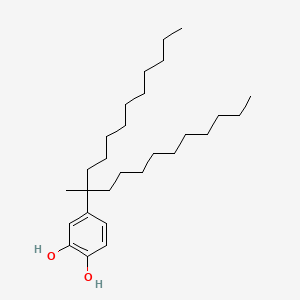
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
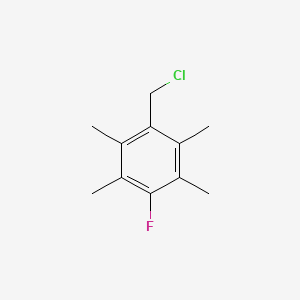
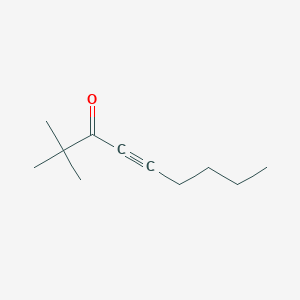
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
